molecular formula C22H15F3N2O2 B3965253 1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione

1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione

Cat. No.: B3965253
M. Wt: 396.4 g/mol
InChI Key: OYFQOUHGZANELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound features an anthracene-9,10-dione core with a methylamino group and a trifluoromethyl-substituted anilino group. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. This can be achieved through the oxidation of anthracene using reagents such as chromic acid or potassium permanganate. The subsequent introduction of the methylamino group can be accomplished via nucleophilic substitution reactions using methylamine.

The trifluoromethyl-substituted anilino group is introduced through a trifluoromethylation reaction. One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the anilino and methylamino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes .

Comparison with Similar Compounds

    1-(Methylamino)anthraquinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the anthracene-9,10-dione core.

    Anthracene-9,10-dione: The parent compound without the methylamino and trifluoromethyl-anilino substitutions.

Uniqueness: 1-(Methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione is unique due to the combination of the anthracene-9,10-dione core, methylamino group, and trifluoromethyl-substituted anilino group. This combination imparts distinct chemical reactivity, stability, and biological activity, making it valuable for various applications .

Properties

IUPAC Name

1-(methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2/c1-26-16-9-10-17(27-13-6-4-5-12(11-13)22(23,24)25)19-18(16)20(28)14-7-2-3-8-15(14)21(19)29/h2-11,26-27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQOUHGZANELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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